molecular formula C10H10N4 B1182194 4-(2-aminophenyl)-2-pyrimidinylamine

4-(2-aminophenyl)-2-pyrimidinylamine

Cat. No.: B1182194
M. Wt: 186.218
InChI Key: WJBWZRQRLCXLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminophenyl)-2-pyrimidinylamine is a heterocyclic compound that contains both pyrimidine and aniline moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and pyrimidine groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminophenyl)-2-pyrimidinylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminophenyl)-2-pyrimidinylamine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrimidines and anilines, which can be further functionalized for specific applications.

Scientific Research Applications

4-(2-aminophenyl)-2-pyrimidinylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anticancer and antimicrobial agent.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-aminophenyl)-2-pyrimidinylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound can also interact with DNA and RNA, affecting their function and stability. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: Similar in structure but lacks the aniline moiety.

    4-aminopyrimidine: Similar but with the amino group in a different position.

    2-aminobenzothiazole: Contains a benzothiazole ring instead of a pyrimidine ring.

Uniqueness

4-(2-aminophenyl)-2-pyrimidinylamine is unique due to the presence of both aniline and pyrimidine moieties in its structure This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.218

IUPAC Name

4-(2-aminophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H10N4/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,11H2,(H2,12,13,14)

InChI Key

WJBWZRQRLCXLOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)N

Origin of Product

United States

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